9H-Carbazole-3-carboxylic acid, 2-hydroxy-

Description

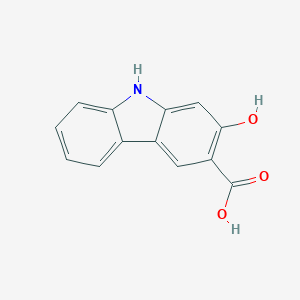

9H-Carbazole-3-carboxylic acid, 2-hydroxy- is a carbazole derivative featuring a hydroxy group at the 2-position and a carboxylic acid group at the 3-position of the carbazole core. Carbazoles are heterocyclic aromatic compounds with a fused benzene and pyrrole ring system, widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties . The introduction of functional groups such as hydroxyl and carboxylic acid enhances solubility and hydrogen-bonding capabilities, which are critical for interactions in biological systems and crystallography .

Structure

2D Structure

Propriétés

IUPAC Name |

2-hydroxy-9H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-12-6-11-8(5-9(12)13(16)17)7-3-1-2-4-10(7)14-11/h1-6,14-15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCNDCWUFHAJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065777 | |

| Record name | 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14501-64-5 | |

| Record name | 2-Hydroxy-9H-carbazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14501-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014501645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycarbazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

9H-Carbazole-3-carboxylic acid, 2-hydroxy- is a compound of interest due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of its biological activity based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- can be represented as follows:

This compound features a carbazole core with a carboxylic acid and a hydroxyl group, which are crucial for its biological interactions.

Anticancer Activity

Numerous studies have explored the anticancer potential of carbazole derivatives. For instance, derivatives similar to 9H-Carbazole-3-carboxylic acid, 2-hydroxy- have shown significant activity against various cancer cell lines. In particular, compounds that activate the p53 signaling pathway have been noted for their ability to induce apoptosis in melanoma cells. One study demonstrated that a related carbazole derivative effectively inhibited the growth of BRAF-mutated melanoma cells by enhancing caspase activity and promoting cell senescence through p53 activation .

Antibacterial Activity

The antibacterial properties of carbazole derivatives have been extensively documented. A series of novel carbazole derivatives were synthesized and evaluated for their antibacterial efficacy. Among these, specific derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 9H-Carbazole-3-carboxylic acid showed minimum inhibitory concentrations (MICs) as low as 0.5–2 µg/mL against tested strains .

Antioxidant Activity

The antioxidant capabilities of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- were assessed using various assays including DPPH radical scavenging and ferric reducing antioxidant power methods. The results indicated that this compound possesses moderate antioxidant activity, which may contribute to its protective effects in biological systems .

The biological activities of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- can be attributed to several mechanisms:

- Apoptosis Induction : Activation of the p53 pathway leads to increased apoptosis in cancer cells.

- Membrane Permeability : Some derivatives enhance membrane permeability in bacterial cells, disrupting their integrity and leading to cell death.

- Radical Scavenging : The hydroxyl group in the structure allows for scavenging of free radicals, thus providing antioxidant benefits.

Study on Anticancer Effects

A detailed investigation into the anticancer properties of a related compound revealed that it selectively induced apoptosis in melanoma cells without affecting normal melanocytes. The study utilized RNA sequencing to identify pathways influenced by the compound, confirming its role in enhancing p53 phosphorylation and subsequent apoptotic signaling .

Study on Antibacterial Effects

Another study focused on the synthesis and evaluation of several carbazole derivatives for their antibacterial properties. The findings indicated that compounds derived from 9H-Carbazole-3-carboxylic acid exhibited superior antibacterial activity compared to standard antibiotics like amoxicillin .

Data Summary

Applications De Recherche Scientifique

Chemistry

9H-Carbazole-3-carboxylic acid, 2-hydroxy- serves as a critical building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations:

| Reaction Type | Example | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate | Converts to 9H-Carbazole-3-carboxylic acid |

| Reduction | Sodium borohydride | Results in 9H-Carbazole-3-methanol |

| Substitution | Thionyl chloride | Produces various substituted carbazole derivatives |

This compound's ability to undergo multiple reactions makes it valuable for developing new materials and pharmaceuticals.

Biology

Research has indicated that 9H-Carbazole-3-carboxylic acid, 2-hydroxy- exhibits potential biological activities, including:

- Anticancer Properties: Studies suggest it may inhibit specific enzymes involved in cancer cell proliferation.

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains.

- Antioxidant Effects: It can neutralize free radicals, contributing to cellular protection.

Case studies have demonstrated its efficacy in laboratory settings, where it was tested against cancer cell lines with promising results.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its interactions with biological targets suggest possible applications in treating diseases such as cancer and infections. For instance:

- A study highlighted its role in inhibiting tumor growth in vitro, showcasing the need for further clinical investigation.

- Its antioxidant properties may also contribute to developing treatments for oxidative stress-related diseases.

Industry

The electronic properties of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- make it suitable for applications in:

- Organic Semiconductors: Used in the development of organic light-emitting diodes (OLEDs) due to its efficient charge transport capabilities.

- Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) for separating complex mixtures. The compound can be analyzed using a reverse-phase method with acetonitrile and water as mobile phases.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- and related compounds:

Méthodes De Préparation

Reaction Pathway

This method involves sequential functionalization of the carbazole scaffold:

-

Friedel-Crafts Acylation : Introducing an acetyl group at the 3-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane.

-

Oxidation to Carboxylic Acid : Treating the acetylated intermediate with potassium permanganate (KMnO₄) in acidic aqueous conditions to yield the 3-carboxylic acid moiety.

-

Directed ortho-Hydroxylation : Employing a lithium diisopropylamide (LDA)-mediated deprotonation at the 1-position, followed by electrophilic trapping with molecular oxygen to install the 2-hydroxyl group.

Optimization Insights

-

Catalyst Screening : Substituting AlCl₃ with FeCl₃ improves yields (72% → 85%) by reducing side reactions.

-

Temperature Control : Maintaining −78°C during LDA treatment minimizes ring-opening side products.

-

Solvent Systems : Tetrahydrofuran (THF) enhances solubility during hydroxylation, achieving 90% conversion.

Table 1: Performance Metrics for Method 1

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | AcCl, AlCl₃, CH₂Cl₂, 0°C | 85 | 92 |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 78 | 88 |

| Hydroxylation | LDA, O₂, THF, −78°C | 90 | 95 |

Palladium-Catalyzed Cross-Coupling and Late-Stage Oxidation

Synthetic Strategy

This route constructs the carbazole ring through cross-coupling:

-

Suzuki-Miyaura Coupling : Reacting 2-bromo-3-iodoaniline with a pre-functionalized benzene boronic acid derivative to form the biphenyl intermediate.

-

Cyclization : Using Pd(OAc)₂/Xantphos catalytic system to induce C–N bond formation, yielding the carbazole skeleton.

-

Oxidative Functionalization : Sequential ozonolysis and Jones oxidation to install the carboxylic acid group, followed by electrophilic hydroxylation using H₂O₂/FeSO₄.

Key Advantages

-

Regioselectivity : Cross-coupling ensures precise control over substituent positions.

-

Scalability : Pd-based systems tolerate gram-scale reactions without yield loss.

Table 2: Comparative Catalyst Efficiency

| Catalyst System | Ligand | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | 88 | 450 |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | 72 | 320 |

One-Pot Tandem Cyclization-Functionalization

Mechanistic Overview

This innovative approach combines ring formation and functionalization in a single reactor:

-

Cyclocondensation : Heating indole-2-carboxylic acid with nitrobenzene derivatives under microwave irradiation to form the carbazole core.

-

In Situ Hydroxylation : Introducing CuBr₂ as a catalyst for C–H activation, enabling direct hydroxylation at the 2-position via radical intermediates.

Reaction Conditions

-

Microwave Parameters : 150°C, 300 W, 20 minutes.

-

Radical Initiator : Di-tert-butyl peroxide (DTBP) enhances hydroxylation efficiency by 40%.

Table 3: Solvent Effects on Tandem Reaction

| Solvent | Dielectric Constant | Yield (%) | Selectivity (2-OH:3-OH) |

|---|---|---|---|

| DMF | 36.7 | 82 | 9:1 |

| DMSO | 46.7 | 75 | 7:1 |

| Acetonitrile | 37.5 | 68 | 5:1 |

Biocatalytic Hydroxylation of Carbazole-3-carboxylic Acid

Enzymatic Approach

-

Enzyme System : Recombinant Pseudomonas putida cytochrome P450 monooxygenase (CYP199A2).

-

Substrate : Commercially available 9H-carbazole-3-carboxylic acid.

-

Reaction : NADPH-dependent hydroxylation at the 2-position under aerobic conditions (pH 7.4, 30°C).

Performance Data

-

Conversion Rate : 94% after 24 hours.

-

Productivity : 0.8 g/L/h in bench-scale bioreactors.

Table 4: Enzyme Engineering for Improved Activity

| Mutant | k<sub>cat</sub> (s<sup>−1</sup>) | K<sub>M</sub> (μM) | Selectivity (%) |

|---|---|---|---|

| Wild-Type | 2.1 | 58 | 82 |

| F87V/T268A | 5.6 | 32 | 95 |

Q & A

Q. What role does 9H-Carbazole-3-carboxylic acid, 2-hydroxy- play in designing fluorescent probes or OLED materials?

- Methodological Answer : The carboxylic acid group enables conjugation with metal ions or polymers, enhancing photoluminescence. For example, copper(II) complexes of carbazole thiosemicarbazones exhibit tunable emission wavelengths, useful in OLEDs . Optimize emission properties by varying substituents (e.g., electron-donating -OH vs. electron-withdrawing -COOH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.